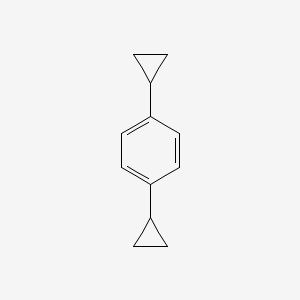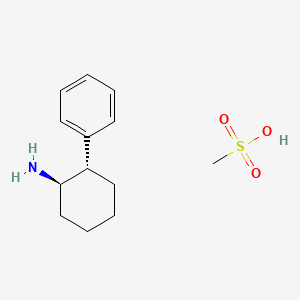
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- is a chemical compound with the molecular formula C13H19NO3S It is a derivative of cyclohexylamine, featuring a phenyl group and a monomethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- typically involves the reaction of cyclohexylamine with phenylacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Aplicaciones Científicas De Investigación
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the phenyl and monomethanesulfonate groups, resulting in different chemical properties and reactivity.
Phenylcyclohexylamine: Contains a phenyl group but lacks the monomethanesulfonate group, leading to variations in its chemical behavior.
Methanesulfonate derivatives: Other compounds with methanesulfonate groups may exhibit similar reactivity but differ in their overall structure and applications.
Propiedades
Número CAS |
38727-07-0 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
methanesulfonic acid;(1R,2S)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11-12H,4-5,8-9,13H2;1H3,(H,2,3,4)/t11-,12+;/m0./s1 |
Clave InChI |
PXJIQRJEFQMXDY-ZVWHLABXSA-N |
SMILES isomérico |
CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |
SMILES canónico |
CS(=O)(=O)O.C1CCC(C(C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


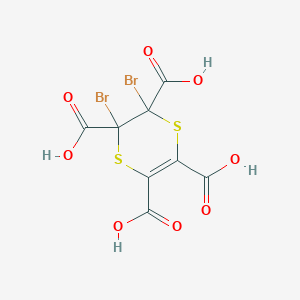
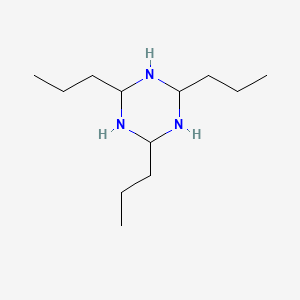
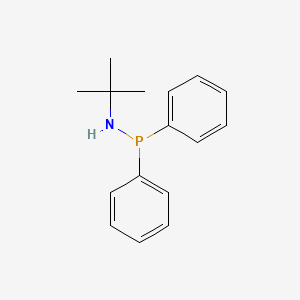



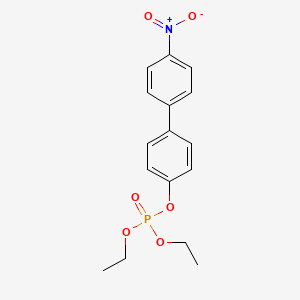

![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
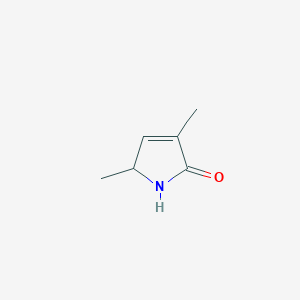
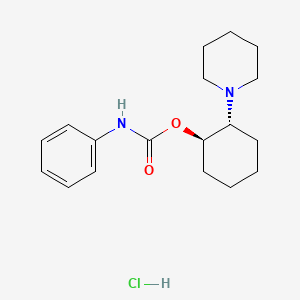
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
